D1228V Gatekeeper Mutation Potency
c-Met-IN-18 demonstrates a balanced inhibition profile, effectively targeting both wild-type (WT) and the D1228V mutant form of c-MET. It inhibits WT c-MET with an IC50 of 0.013 µM and the D1228V mutant with an IC50 of 0.20 µM . This contrasts sharply with other inhibitors. For example, 'c-MET inhibitor 7' is highly potent against the D1228V mutant (IC50 = 0.09 µM) but has significantly weaker activity against WT c-MET (IC50 = 0.90 µM), a 10-fold difference in selectivity . Conversely, highly selective WT inhibitors like PF-04217903 (Ki=4.8 nM for WT) may show diminished or unreported activity against D1228V [1]. This balanced profile makes c-Met-IN-18 uniquely suited for research models where both WT and mutant signaling are relevant.
| Evidence Dimension | Inhibitory Potency (IC50) on Wild-Type c-MET |
|---|---|
| Target Compound Data | 0.013 µM |
| Comparator Or Baseline | c-MET inhibitor 7: 0.90 µM; PF-04217903: 0.0048 µM (Ki) |
| Quantified Difference | c-Met-IN-18 is ~69-fold more potent on WT than c-MET inhibitor 7, but ~2.7-fold less potent than PF-04217903. |
| Conditions | Biochemical kinase inhibition assay. |
Why This Matters
This evidence demonstrates that c-Met-IN-18 is not a simple high-potency WT inhibitor but a balanced tool for dual-target engagement, which is critical for studying resistance pathways that involve D1228V without sacrificing WT activity.
- [1] TargetMol. (n.d.). PF-04217903 (c-Met/HGFR Inhibitor) Technical Datasheet. View Source
